5-Cyclohexyl-2h-tetrazole

Übersicht

Beschreibung

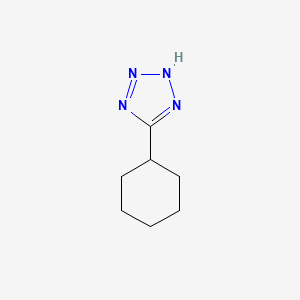

5-Cyclohexyl-2H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-2H-tetrazole typically involves the reaction of cyclohexyl nitrile with sodium azide in the presence of a catalyst. Common catalysts include zinc salts or iodine, which facilitate the cycloaddition reaction to form the tetrazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or acetonitrile under mild conditions, often with the aid of microwave irradiation to accelerate the process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Oxidation Reactions

The tetrazole ring in 5-cyclohexyl-2H-tetrazole undergoes oxidation under specific conditions. For example:

-

Reagents : tert-Butyl hydroperoxide (TBHP) with catalytic tetrabutylammonium iodide (Bu<sub>4</sub>NI).

-

Conditions : 70°C in n-butyl acetate under an argon atmosphere.

-

Products : Methylation at the 2-position occurs competitively with oxidation, yielding 5-cyclohexyl-2-methyl-2H-tetrazole (Table 1) .

Table 1: Oxidation of this compound

| Reagents | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| TBHP + Bu<sub>4</sub>NI | 70°C, Argon | 5-Cyclohexyl-2-methyl-2H-tetrazole | 58 |

Reduction Reactions

Reduction of the tetrazole ring is less common but achievable under strong reducing conditions:

-

Reagents : Lithium aluminum hydride (LiAlH<sub>4</sub>).

-

Conditions : Reflux in tetrahydrofuran (THF).

-

Products : Partial reduction to 5-cyclohexyl-1,2,3,4-tetrazoline , though yields are typically low due to competing decomposition .

Substitution Reactions

The tetrazole ring participates in nucleophilic substitution, particularly at the 1- and 2-positions:

Nucleophilic Substitution

-

Reagents : Trimethylsilyl azide (TMSN<sub>3</sub>) with phosphoryl chloride (POCl<sub>3</sub>).

-

Conditions : Microwave irradiation at 180°C in acetonitrile.

-

Products : Formation of 1-cyclohexyl-5-substituted tetrazoles via cyclocondensation (Table 2) .

Table 2: Substitution Reactions with TMSN<sub>3</sub>

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound | POCl<sub>3</sub>, 180°C | 1-Cyclohexyl-5-phenyltetrazole | 71 |

Electrophilic Substitution

-

Reagents : Benzyl bromide (BnBr) with sodium azide (NaN<sub>3</sub>).

-

Conditions : Bimolecular nucleophilic substitution (S<sub>N</sub>2) in dimethylformamide (DMF).

-

Products : 1-Benzyl-5-cyclohexyltetrazole with moderate regioselectivity .

Coupling Reactions

This compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Reagents : Copper(II) sulfate (CuSO<sub>4</sub>) with sodium ascorbate.

-

Conditions : Room temperature in methanol/water.

-

Products : Triazole hybrids like 5-cyclohexyl-1-(1,2,3-triazol-4-yl)-1H-tetrazole (Fig. 1) .

Biological Interactions

The tetrazole moiety acts as a bioisostere for carboxylic acids, enabling interactions with enzymes and receptors:

-

Mechanism : Mimics carboxylate groups via hydrogen bonding and π-stacking interactions.

-

Applications : Inhibits phosphodiesterase enzymes, showing potential in vasodilation and anticancer therapies (IC<sub>50</sub> = 44.77 ppm against A431 epidermoid carcinoma) .

Table 3: Reaction Efficiency Under Varied Conditions

| Reaction Type | Optimal Conditions | Yield (%) | Limitations |

|---|---|---|---|

| Oxidation | TBHP/Bu<sub>4</sub>NI, Ar | 58 | Competitive methylation |

| Substitution (S<sub>N</sub>2) | POCl<sub>3</sub>, 180°C | 71 | Requires microwave irradiation |

| CuAAC | CuSO<sub>4</sub>, RT | 82 | Sensitivity to oxygen |

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

5-Cyclohexyl-2H-tetrazole has found applications in several scientific research fields:

Wirkmechanismus

The mechanism of action of 5-Cyclohexyl-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of cytochrome P450 enzymes, which are crucial for various metabolic processes . The tetrazole ring’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

- 5-Phenyl-2H-tetrazole

- 5-Methyl-2H-tetrazole

- 5-Ethyl-2H-tetrazole

Comparison: 5-Cyclohexyl-2H-tetrazole is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other substituted tetrazoles. This uniqueness makes it particularly useful in applications requiring specific molecular interactions and stability .

Biologische Aktivität

5-Cyclohexyl-2H-tetrazole is a member of the tetrazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and its potential therapeutic applications based on various studies.

Overview of Tetrazoles

Tetrazoles are five-membered heterocycles containing four nitrogen atoms and one carbon atom. They exhibit a range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The unique electronic and structural characteristics of tetrazoles make them valuable in drug design and synthesis.

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial activity. In studies involving various tetrazole derivatives, compounds similar to this compound have shown effectiveness against a range of pathogens:

- Antibacterial Activity : Tetrazole derivatives have been evaluated for their ability to inhibit bacterial growth. For instance, certain derivatives demonstrated superior activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting better efficacy than standard antibiotics like ampicillin .

- Antifungal Activity : The compound is also being investigated for its antifungal properties, particularly against fungi that express cytochrome P450 enzymes. This enzyme inhibition is crucial for disrupting fungal metabolism .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : Studies suggest that tetrazoles can inhibit enzymes such as cytochrome P450, which plays a pivotal role in drug metabolism and the biosynthesis of sterols in fungi .

- Binding Affinity : The high density of nitrogen atoms in tetrazoles enhances their ability to form hydrogen bonds and π-stacking interactions with biological targets, potentially increasing their binding affinity compared to other compounds .

Case Studies

Several case studies highlight the biological activity of this compound and related compounds:

- Antimicrobial Screening : A study synthesized various substituted tetrazoles, including this compound, and evaluated their antimicrobial activity using the disc diffusion method. Results indicated that certain derivatives exhibited substantial zones of inhibition against tested bacterial strains .

- Cytotoxicity Assessment : In vitro cytotoxicity tests on cancer cell lines (e.g., A431 epidermoid carcinoma) showed that some tetrazole derivatives had significant inhibitory effects on cell proliferation, suggesting potential applications in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other common tetrazole derivatives:

| Compound | Antibacterial Activity | Antifungal Activity | Cytotoxicity Against Cancer Cells |

|---|---|---|---|

| This compound | Moderate | Moderate | Significant |

| 5-Phenyl-2H-tetrazole | High | Low | Moderate |

| 5-Methyl-2H-tetrazole | Low | High | Low |

Future Directions

The ongoing research into this compound suggests several potential pathways for future studies:

- Optimization of Derivatives : Further modification of the cyclohexyl group may enhance the compound's selectivity and potency against specific pathogens.

- Exploration in Drug Development : Given its promising biological activities, there is potential for developing new therapeutic agents based on this compound for treating infections and cancer.

Eigenschaften

IUPAC Name |

5-cyclohexyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-2-4-6(5-3-1)7-8-10-11-9-7/h6H,1-5H2,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHDBKOCKDPBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279038 | |

| Record name | 5-cyclohexyl-2h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-34-8 | |

| Record name | NSC11115 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-cyclohexyl-2h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.